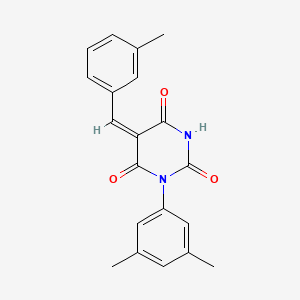
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. The compound is also known as DMBA-Pyrimidinetrione and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth of cancer cells. The compound has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound has also been reported to inhibit the growth of cancer cells. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. However, the biochemical and physiological effects of the compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, the compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. The compound is also relatively new, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the mechanism of action of the compound in more detail. Another direction is to investigate the potential applications of the compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, the compound can be used as a lead compound for the development of new drugs with improved properties and efficacy. Further research is needed to fully understand the potential of 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research and drug development.
Conclusion:
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. The compound has been synthesized using different methods and has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. However, more research is needed to fully understand the properties and potential applications of the compound. The compound can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using different methods. One of the methods involves the reaction between 3,5-dimethylbenzaldehyde and 3-methylbenzylamine in the presence of acetic acid and ammonium acetate. The reaction mixture is heated at 120°C for several hours to yield the desired product. Another method involves the reaction between 3,5-dimethylbenzaldehyde and 3-methylbenzylamine in the presence of a catalytic amount of piperidine. The reaction mixture is heated at 100°C for several hours to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. The compound has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been reported to inhibit the growth of cancer cells. The compound can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12-5-4-6-15(8-12)11-17-18(23)21-20(25)22(19(17)24)16-9-13(2)7-14(3)10-16/h4-11H,1-3H3,(H,21,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGUHWNXFONWKF-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

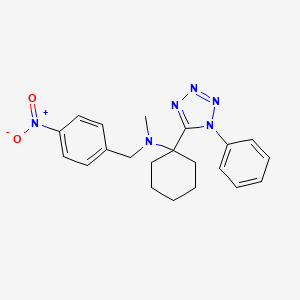
![2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
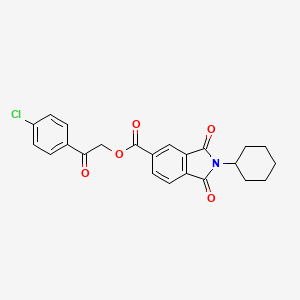
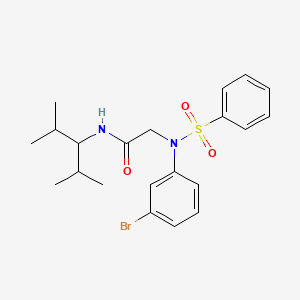


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)
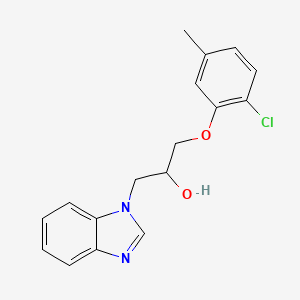
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
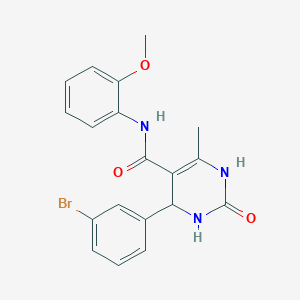
![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)